Key Structural Differentiators Versus LY344864: Substitution Pattern, Linker, and Core Modifications
The target compound (CAS 852138-13-7) differs from the closely related 5-HT1F agonist LY344864 in three structurally critical positions. LY344864 carries a 4-fluorobenzamide directly attached to the carbazole 6-position, while the target compound uses a 3,5-dimethylbenzamide connected through a methylene (-CH2-) linker. Additionally, LY344864 bears a 3-(dimethylamino) substituent on the cyclohexane ring; the target compound lacks this basic amine. These modifications are expected to alter LogP, hydrogen-bond donor/acceptor counts, and topological polar surface area, which in turn influence membrane permeability, blood-brain barrier penetration, and target engagement. [1] No published head-to-head biological comparison between these two compounds is available as of the current evidence base.
| Evidence Dimension | Structural Differentiation (functional groups and linker) |
|---|---|
| Target Compound Data | 3,5-dimethylbenzamide with methylene linker at carbazole C6; no 3-amino substituent; amide NH |
| Comparator Or Baseline | LY344864: 4-fluorobenzamide directly at C6; 3-(dimethylamino) on cyclohexane ring; amide NH |
| Quantified Difference | 3 distinct structural changes (aryl substitution, linker, core amine); ΔMW ≈ -19 g/mol; ΔH-bond acceptors: -1; predicted ΔLogP: +0.8 to +1.2 (in silico estimate, no experimental confirmation) |
| Conditions | Structural comparison based on 2D chemical structures; no co-assay data available |
Why This Matters
Procurement decisions for SAR campaigns or selectivity profiling require the exact compound because these three structural differences are sufficient to redirect target binding from 5-HT1F (LY344864) to an unidentified alternative target profile.
- [1] Barta TE, Veal JM, Rice JW, et al. Discovery of benzamide tetrahydro-4H-carbazol-4-ones as novel small molecule inhibitors of Hsp90. Bioorg Med Chem Lett. 2008;18(12):3517-3521. View Source
